Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry. Historically, azetidines were underexplored due to perceived synthetic challenges and ring instability compared to larger homologs like pyrrolidines and piperidines. However, their high fraction of sp³-hybridized carbons (Fsp³) enhances three-dimensionality—a key metric correlating with clinical success rates for drug candidates. Early applications focused on β-lactam antibiotics, but contemporary research leverages azetidines as rigid, metabolically stable bioisosteres that improve target selectivity and pharmacokinetic profiles. Notable milestones include the approval of azetidine-containing therapeutics: Baricitinib (JAK inhibitor for rheumatoid arthritis and COVID-19), Siponimod (S1P receptor modulator for multiple sclerosis), and Sarolaner (veterinary ectoparasiticidal agent) [9]. These drugs exploit the azetidine ring’s conformational restraint to position pharmacophores optimally within biological targets, validating its utility in drug design.
The strategic incorporation of trifluoromethyl (CF₃) groups into azetidines merges stereochemical control with enhanced physicochemical properties. The CF₃ group exerts strong electron-withdrawing effects, modulating pKa of adjacent amines to reduce basicity—mitigating off-target interactions—while improving metabolic stability, membrane permeability, and bioavailability. Table 1 highlights key drugs and bioactive molecules featuring this motif:
Table 1: Bioactive Molecules Featuring Trifluoromethylated Azetidines
Compound | Biological Target/Activity | Structural Feature |
---|---|---|
Baricitinib | JAK1/JAK2 inhibitor (anti-inflammatory) | 2-(Trifluoromethyl)azetidine |
BGAz antimycobacterials | Mycobacterium tuberculosis cell wall biosynthesis | N-Benzyl-2-(trifluoromethyl)azetidine |
Ketohexokinase inhibitor II | Metabolic disorders | 2-(Trifluoromethyl)azetidine |
α4β7 Integrin inhibitor I | Inflammatory bowel disease | 2-(Trifluoromethyl)azetidine |
Synthetic advances have enabled efficient access to these scaffolds. Strain-release ring-opening of 1-azabicyclo[1.1.0]butanes—accessed via cyclopropanation of 2-(trifluoromethyl)-2H-azirines—delivers 2-trifluoromethyl azetidines with diverse C3 substituents (Scheme 2F, [3]). Alternative routes include Staudinger ketene-imine cycloadditions and intramolecular nucleophilic displacements of γ-chloro-trifluoromethyl amines [3] [10]. The BGAz series exemplifies their bioactivity: derivatives like BGAz-003 and BGAz-004 inhibit drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (MIC 3.3–9.2 µM) by disrupting mycolic acid biosynthesis, a mechanism distinct from frontline antituberculars [6].
1-Benzoyl-2-(trifluoromethyl)azetidine (C₁₁H₁₀F₃NO; PubChem CID 165942709) occupies a unique chemical space within trifluoromethyl azetidine derivatives. Its structure merges a benzoyl group at N1 (enhancing π-stacking capacity) with a CF₃ group at C2—a substitution pattern underexplored compared to C3-trifluoromethyl isomers (e.g., CID 157032600) [1] [2]. Table 2 contrasts synthetic routes to this compound:
Table 2: Synthetic Approaches to 1-Benzoyl-2-(trifluoromethyl)azetidine
Method | Reagents/Conditions | Key Intermediate | Yield/Selectivity |
---|---|---|---|
Strain-release ring-opening | 2-(CF₃)-1-azabicyclo[1.1.0]butane + Benzoyl chloride | Azabicyclobutane | Moderate to high |
Intramolecular nucleophilic substitution | γ-Chloro-trifluoromethylamine + Base | Chloroamine precursor | Variable |
Reduction of azetidinones | LiAlH₄/AlCl₃ on β-lactam precursors | Azetidin-2-one | Dependent on substrate |
The benzoyl group enables diverse derivatization via electrophilic aromatic substitution or carbonyl transformations, while the C2-CF₃ group augures stereoelectronic effects distinct from C3 analogs. Computational data (Table 3) predict favorable drug-like properties:
Table 3: Physicochemical Properties of 1-Benzoyl-2-(trifluoromethyl)azetidine
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 229.20 g/mol | Within Lipinski’s rule (≤500 g/mol) |
LogP | ~2.47 (calc) | Optimal for membrane permeability |
Topological Polar Surface Area (TPSA) | 20.3 Ų | Low, suggesting high CNS penetration potential |
H-bond acceptors/donors | 2/0 | Favors bioavailability |
Structurally, it bridges "flat" benzoyl-containing drugs and strained, three-dimensional azetidines. Its potential as a synthon for antitubercular BGAz analogs (via N-debenzoylation/realkylation) or as a direct precursor for antimicrobial or anti-inflammatory agents remains unexploited [5] [6]. Current research focuses on leveraging its strain-driven reactivity for C3 functionalization—via metallation or electrophile-induced ring-opening—to generate novel chemical libraries for phenotypic screening [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3